molecular formula C17H18N2O2S B3937887 4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE

4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE

Cat. No.: B3937887
M. Wt: 314.4 g/mol
InChI Key: SYCOKVFTQFXZRW-UHFFFAOYSA-N
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Description

4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE is an organic compound that contains a benzylsulfanyl group attached to a propanamido moiety, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE typically involves the following steps:

    Formation of Benzylsulfanyl Intermediate: The initial step involves the preparation of the benzylsulfanyl intermediate through the reaction of benzyl chloride with thiourea, followed by hydrolysis.

    Amidation Reaction: The benzylsulfanyl intermediate is then reacted with 2-bromopropanoic acid to form 2-(benzylsulfanyl)propanoic acid.

    Coupling with Benzamide: The final step involves the coupling of 2-(benzylsulfanyl)propanoic acid with benzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylsulfanyl derivatives.

Scientific Research Applications

4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The amide moiety may also participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(benzylsulfanyl)propanamido]-N-[(furan-2-yl)methyl]benzamide
  • N-(4-Acetylphenyl)-2-(benzylsulfanyl)benzamide
  • 2-benzylsulfanyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

Uniqueness

4-[2-(BENZYLSULFANYL)PROPANAMIDO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzylsulfanyl and propanamido moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-benzylsulfanylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-12(22-11-13-5-3-2-4-6-13)17(21)19-15-9-7-14(8-10-15)16(18)20/h2-10,12H,11H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCOKVFTQFXZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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